molecular formula C20H19ClF3N3O3S B2439973 [2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol CAS No. 338422-54-1

[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol

Cat. No.: B2439973
CAS No.: 338422-54-1
M. Wt: 473.9
InChI Key: ACCFMHOFAXKELV-UHFFFAOYSA-N
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Description

[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol is a useful research compound. Its molecular formula is C20H19ClF3N3O3S and its molecular weight is 473.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on related heterocyclic compounds and their derivatives focuses on synthesizing novel structures and analyzing their crystal structures to understand their chemical behavior and properties. For example, the synthesis of pyrithione derivatives demonstrates the potential for creating compounds with specific functionalities, confirmed by X-ray crystallography and spectroscopic methods (Balewski, Sa̧czewski, & Gdaniec, 2019). Such studies lay the groundwork for further exploration of similar compounds for various applications.

Molecular Interactions and Properties

Studies on compounds with imidazole and pyridine moieties often explore their molecular interactions, such as hydrogen bonding and π–π interactions, which are crucial for their potential applications in materials science and drug design. The crystal structure analysis of related compounds, such as imidazo[1,2-a]pyridine derivatives, provides insights into their molecular packing and interaction patterns, which could influence their reactivity and stability (Elaatiaoui et al., 2014).

Catalytic and Synthetic Applications

Imidazole and pyridine derivatives are often investigated for their catalytic roles in synthetic chemistry, highlighting their potential to act as intermediates or catalysts in the synthesis of complex organic molecules. The development of novel synthetic routes using these heterocycles can lead to efficient production of therapeutically relevant compounds and materials with unique properties. Research in this area focuses on exploring the reactivity and mechanisms of action of these compounds in various chemical reactions (Masquelin et al., 2006).

Potential for Drug Development

Although direct applications in drug development for the specified compound were excluded from this inquiry, it's worth noting that the structural features of imidazole and pyridine rings, as found in related research, often contribute to the pharmacological activity of many drugs. Such structures are explored for their potential interactions with biological targets, leading to the development of new therapeutics. The synthesis and evaluation of imidazole-pyridine derivatives for antimicrobial and antimycobacterial activities exemplify this approach, indicating the broader relevance of similar compounds in medicinal chemistry (Narasimhan et al., 2011).

Properties

IUPAC Name

[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N3O3S/c1-29-16-4-3-12(7-17(16)30-2)5-6-27-14(11-28)10-26-19(27)31-18-15(21)8-13(9-25-18)20(22,23)24/h3-4,7-10,28H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCFMHOFAXKELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CN=C2SC3=C(C=C(C=N3)C(F)(F)F)Cl)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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